Field: Pharmacology
Application Summary: Gamma-butyrolactone, a five-membered lactone moiety, is one of the privileged structures of diverse natural products and biologically active small molecules.
Methods of Application: Synthetic methods for gamma-butyrolactones have received significant attention from synthetic and medicinal chemists for decades.
Application Summary: Researchers found that alpha-methylene-gamma-butyrolactone ring is a natural pharmacophore for antifungal natural products.
Methods of Application: Various synthetic alpha-methylene-gamma-butyrolactone analogues were synthesized and evaluated as potent antifungal agents.
Field: Polymer Chemistry
Application Summary: Alpha-Unsaturated Gamma-Butyrolactones are used in the synthesis of functional polymers and polymeric materials.
Methods of Application: These monomers undergo chain-growth polymerization in the presence of initiators typical for radical, anionic, zwitterionic, group-transfer, organocatalytic, and coordination polymerizations.
Field: Organic Chemistry
Application Summary: Alpha-Methyl-gamma-butyrolactone undergoes benzylation to give racemic alpha-benzyl-alpha-methyl-gamma-butyrolactone
Methods of Application: The benzylation process involves the reaction of alpha-Methyl-gamma-butyrolactone with a benzyl halide in the presence of a base
Results: The outcome of this reaction is racemic alpha-benzyl-alpha-methyl-gamma-butyrolactone
Field: Pharmacology
Application Summary: Alpha-Methyl-gamma-butyrolactone is used as a model compound in bracketing experiments to investigate the thermodynamically favored site of reaction of pilocarpine
Methods of Application: The compound is used in experimental setups to study the reaction dynamics of pilocarpine
Results: The results of these experiments provide insights into the thermodynamically favored site of reaction of pilocarpine
Field: Industrial Chemistry
Application Summary: Gamma-butyrolactone, which includes alpha-Methyl-gamma-butyrolactone, is mainly used as an intermediate in the production of other chemicals, such as N-methyl-2-pyrrolidone.
Methods of Application: It is produced industrially by dehydrogenation of 1,4-butanediol at a temperature of 180–300 °C and atmospheric pressure in the presence of a copper catalyst.
Results: The product is used in the synthesis of other chemicals.
Application Summary: In humans, alpha-Methyl-gamma-butyrolactone acts as a prodrug for gamma-hydroxybutyric acid (GHB) and is often used as a recreational drug.
Methods of Application: It is consumed orally and is rapidly converted into GHB by paraoxonase (a type of esterase) in the blood.
Results: GHB acts as a central nervous system (CNS) depressant with effects similar to those of barbiturates.
Field: Food Chemistry
Application Summary: Alpha-Methyl-gamma-butyrolactone has been found in extracts from samples of unadulterated wines.
Methods of Application: It is detected using a simple extraction technique followed by GC/MS analysis.
Results: The concentration detected was approximately 5 μg/mL.
Application Summary: Alpha-Methyl-gamma-butyrolactone can be found in cheese flavorings.
Methods of Application: It is added during the cheese-making process.
Results: It typically results in a content of 0.0002% alpha-Methyl-gamma-butyrolactone in the final foodstuff.
Alpha-Methyl-gamma-butyrolactone (α-MGBL) is a colorless liquid organic compound with the chemical formula C5H8O2. It is a lactone, a cyclic ester derived from γ-hydroxybutyric acid []. While its natural origins are not well documented, α-MGBL has gained significance in scientific research due to its unique chemical properties and potential applications [, ].
The α-MGBL molecule consists of a four-membered ring with an oxygen atom (lactone ring) and a methyl group attached to the alpha carbon (the carbon adjacent to the carbonyl group). The presence of the lactone ring makes it a cyclic ester, contributing to its stability and unique reactivity [].
α-MGBL can undergo various chemical reactions due to the presence of the lactone ring and the reactive alpha carbon. Here are some notable examples:
C5H8O2 + C6H5CH2Cl (base) -> C6H5CH2C(C6H5)O(CH2)2CO (α-benzyl-α-methyl-γ-butyrolactone) []
Irritant